1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Description
The compound 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide (hereafter referred to as the "target compound") is a pyridazine-piperidine hybrid with a carboxamide linker. Its structure features a 4-chlorophenyl-substituted pyridazine ring and a piperidine-3-carboxamide moiety modified by a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c23-18-8-6-16(7-9-18)20-10-11-21(27-26-20)28-13-3-4-17(15-28)22(29)25-14-19-5-1-2-12-24-19/h1-2,5-12,17H,3-4,13-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOERESIQHODMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with a pyridin-2-ylmethyl halide.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Key Variations
The target compound shares a core scaffold with several derivatives, differing in substituents on the pyridazine ring, piperidine carboxamide group, and N-terminal modifications. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Implications of Substituent Variations
Pyridazine Ring Modifications
- 4-Chlorophenyl vs. Phenyl ( vs. 16): The 4-chlorophenyl group in the target compound and increases lipophilicity and may enhance membrane permeability or receptor binding affinity compared to unsubstituted phenyl analogs .
Piperidine Carboxamide Modifications
Biological Activity
The compound 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which are known to contribute to its biological effects.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.
Antibacterial Activity
A study assessing various derivatives of pyridazine compounds found that certain analogs demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's structural components may enhance its interaction with bacterial cell membranes or specific metabolic pathways, leading to effective inhibition of bacterial growth .
Table 1: Antibacterial Efficacy of Pyridazine Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 5.0 |
| Compound B | Bacillus subtilis | 10.0 |
| 1-(6-(4-chlorophenyl)pyridazin-3-yl)... | Pseudomonas aeruginosa | 15.0 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have shown that derivatives containing piperidine and pyridazine rings can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The chlorophenyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that the compound significantly reduces the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Such inhibition is critical in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 0.5 |
| Urease | 1.2 |
The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to inhibition or modulation of their activities. For example, the interaction with AChE prevents the breakdown of acetylcholine, enhancing cholinergic transmission in neuronal pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
